Cas no 1472750-83-6 (3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride)
3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Butanesulfonyl chloride, 3,3-dimethyl-2-[(2-methylpropoxy)methyl]-
- 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride
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- Inchi: 1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3
- InChI Key: ZFZLHUAPDOENJZ-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(COCC(C)C)C(C)(C)C
3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343139-50mg |
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
1472750-83-6 | 98% | 50mg |
¥27540 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343139-100mg |
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
1472750-83-6 | 98% | 100mg |
¥28836 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343139-250mg |
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
1472750-83-6 | 98% | 250mg |
¥28142 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343139-500mg |
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
1472750-83-6 | 98% | 500mg |
¥25159 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343139-1g |
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
1472750-83-6 | 98% | 1g |
¥32778 | 2023-04-15 | |
| Enamine | EN300-1144691-0.05g |
3,3-dimethyl-2-[(2-methylpropoxy)methyl]butane-1-sulfonyl chloride |
1472750-83-6 | 95% | 0.05g |
$528.0 | 2023-10-25 | |
| Enamine | EN300-1144691-0.1g |
3,3-dimethyl-2-[(2-methylpropoxy)methyl]butane-1-sulfonyl chloride |
1472750-83-6 | 95% | 0.1g |
$553.0 | 2023-10-25 | |
| Enamine | EN300-1144691-0.25g |
3,3-dimethyl-2-[(2-methylpropoxy)methyl]butane-1-sulfonyl chloride |
1472750-83-6 | 95% | 0.25g |
$579.0 | 2023-10-25 | |
| Enamine | EN300-1144691-0.5g |
3,3-dimethyl-2-[(2-methylpropoxy)methyl]butane-1-sulfonyl chloride |
1472750-83-6 | 95% | 0.5g |
$603.0 | 2023-10-25 | |
| Enamine | EN300-1144691-1.0g |
3,3-dimethyl-2-[(2-methylpropoxy)methyl]butane-1-sulfonyl chloride |
1472750-83-6 | 1g |
$1214.0 | 2023-05-23 |
3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride
3,3-Dimethyl-2-(2-Methylpropoxy)methylbutane-1-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1472750-83-6, known as 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted butane backbone and an ether functional group. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of advanced materials and pharmaceuticals.
The molecular structure of 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride is notable for its branching and the strategic placement of functional groups. The sulfonyl chloride group (-SO₂Cl) at the terminal position of the butane chain is highly reactive, making it a valuable intermediate in the synthesis of sulfonamides and other sulfur-containing compounds. Recent studies have highlighted its potential as a building block in the development of biocompatible polymers and drug delivery systems.
One of the key areas where this compound has shown promise is in its application as a sulfonating agent. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form stable sulfonate esters or sulfonamides. These derivatives are widely used in the pharmaceutical industry for modifying drug molecules to improve their bioavailability and stability. For instance, researchers have explored its use in synthesizing novel antibiotics and anticancer agents with enhanced efficacy.
In addition to its role as a reagent, 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride has been investigated for its potential in materials science. Its ability to form stable covalent bonds with various substrates makes it a candidate for developing advanced coatings and adhesives with improved thermal and mechanical properties. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high reactivity.
The ether group (-O-) present in the molecule adds another layer of functionality by enabling further chemical modifications through etherification or epoxidation reactions. This feature has been exploited in the synthesis of complex organic molecules with tailored properties for applications in electronics and optoelectronics. For example, derivatives of this compound have been used to create novel semiconducting materials with enhanced charge transport capabilities.
From a synthetic perspective, the preparation of 3,3-dimethyl-2-(2-methylpropoxy)methylbutane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent research has focused on optimizing these processes by employing catalytic systems and microwave-assisted synthesis techniques, which not only improve efficiency but also reduce production costs.
In conclusion, CAS No. 1472750-83-6 represents a versatile and multifunctional compound with wide-ranging applications across various fields of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new potential uses for this compound, it remains at the forefront of modern chemical research.
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